Methyl 5-chloro-2-formylbenzoate
Description
Methyl 5-chloro-2-formylbenzoate (CAS: 1692403-99-8) is an aromatic ester with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.61 g/mol . Its structure features a chloro substituent at the 5-position and a formyl group at the 2-position of the benzoate ring, with a methyl ester at the carboxylate position. The compound is distinguished by its reactive formyl group, which enables participation in condensation and nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . Patent data indicate significant industrial interest, with 66 patents referencing its use, likely in pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
methyl 5-chloro-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXUFEOUBZHAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 5-chloro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the use of carbon monoxide in methanol to form the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically start with the chlorination of methyl benzoate, followed by formylation to introduce the formyl group at the desired position .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-chloro-2-carboxybenzoic acid.
Reduction: Methyl 5-chloro-2-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: It is investigated for its potential pharmacological properties, including antifungal and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of Methyl 5-chloro-2-formylbenzoate, highlighting differences in substituent positions, functional groups, and molecular properties:
*Molecular formula inferred from structural similarity.
Key Differences and Implications
Methyl 5-chloro-2-hydroxybenzoate (Similarity: 0.92)
- Substituents : Replaces the formyl group with a hydroxyl (-OH) at position 2.
- Impact : The hydroxyl group enhances hydrogen bonding, increasing solubility in polar solvents compared to the formyl analog. However, it reduces electrophilicity, limiting utility in condensation reactions .
Methyl 2-chloro-5-hydroxybenzoate (Similarity: 0.90)
- Substituents : Swaps chloro and hydroxyl positions (2-Cl, 5-OH).
- Impact: Alters electronic effects on the aromatic ring.
Methyl 4-chloro-2-hydroxybenzoate (Similarity: 0.90)
- Substituents : Chloro at position 4 instead of 5.
- Impact : The meta relationship between chloro and hydroxyl groups modifies resonance effects, possibly stabilizing the molecule differently in acidic or basic conditions .
Ethyl 3-chloro-4-formylbenzoate (Similarity: 0.85)
- Substituents : Ethyl ester (vs. methyl) and substituents at positions 3-Cl and 4-CHO.
- Impact : The ethyl group increases lipophilicity, altering solubility and bioavailability. The 3-Cl/4-CHO arrangement may sterically hinder reactions at the formyl group compared to the 2-CHO configuration in the target compound .
Patent and Industrial Relevance
- This compound’s 66 patents highlight its role as a synthetic intermediate. In contrast, Methyl 3-chloro-4-formylbenzoate (118 patents) may see broader use due to its substituent arrangement .
Biological Activity
Methyl 5-chloro-2-formylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 199679-23-7
- Molecular Formula: C9H7ClO3
- Molecular Weight: 200.62 g/mol
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted benzoic acids with chlorinating agents followed by formylation. A typical reaction scheme includes:
- Chlorination : Chlorination of 2-formylbenzoic acid to introduce the chlorine substituent.
- Esterification : Reacting the resulting acid with methanol in the presence of an acid catalyst to form the methyl ester.
Antimicrobial Properties
Several studies have reported on the antimicrobial activity of this compound. The compound has shown effectiveness against various bacterial strains, including:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound possesses significant antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties, particularly in vitro studies involving various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | <10 | Induction of apoptosis |
| MCF-7 (breast cancer) | <15 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | <20 | Inhibition of proliferation |
These findings highlight the potential of this compound as a lead compound in anticancer drug development .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Case Studies
- In Vitro Study on Antimicrobial Activity : A study conducted on various microbial strains showed that this compound effectively inhibited growth, particularly against Staphylococcus aureus. The study utilized disk diffusion methods to determine efficacy and established a correlation between structure and activity .
- Cancer Cell Line Assessment : In a series of assays conducted on HeLa and MCF-7 cells, this compound was found to induce significant cell death through apoptosis pathways. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
